molecular formula C16H15N3O2S B2996838 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 912621-73-9

2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2996838
CAS No.: 912621-73-9
M. Wt: 313.38
InChI Key: TXEWOLCYUUNWKG-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide features a thiazolo[5,4-b]pyridine core linked to a phenylacetamide scaffold.

Properties

IUPAC Name

2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-8-11(5-6-12(10)18-14(20)9-21-2)15-19-13-4-3-7-17-16(13)22-15/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEWOLCYUUNWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles and pyridine derivatives, under specific reaction conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide exerts its effects involves the inhibition of specific molecular targets. It interacts with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural variations among analogs include:

  • Heterocyclic core : Thiazolo[5,4-b]pyridine vs. oxazolo[4,5-b]pyridine (), thiadiazole (), or triazole ().
  • Phenyl ring substituents : Methoxy (target compound) vs. nitro (), chloro (), or benzoyl ().
  • Acetamide modifications: Methoxy substitution at position 2 (target) vs. phenoxy () or sulfonamide linkages ().
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (if reported)
Target compound Thiazolo[5,4-b]pyridine 2-methoxy, 2-methylphenyl ~383.4 (estimated) Inferred kinase/cancer activity
2-(4-Chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide () Thiazolo[5,4-b]pyridine 4-chlorophenoxy, 2-methylphenyl 409.82 Not explicitly reported
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide () Thiadiazole-pyridine 2-fluorophenoxy, 4-methoxyphenyl ~465.5 Cytotoxic (IC₅₀ = 1.8 µM in Caco-2 cells)
N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(3-fluorophenoxy)acetamide (GSK920684A, ) Thiazole-pyridine 3-fluorophenoxy ~343.3 Kinase inhibition (target unspecified)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide () Triazole-thiophene allyl, benzyloxyphenyl ~573.7 Not reported

Functional and Pharmacological Insights

Kinase Inhibition Potential
  • Thiazolo[5,4-b]pyridine derivatives (): Compounds with trifluoromethylphenyl groups (e.g., 6h) showed moderate c-KIT inhibition (IC₅₀ = 9.87 µM). Substituent bulkiness and hydrophobic interactions are critical for activity .
  • Comparison with target compound : The methoxy group may enhance solubility but reduce hydrophobic binding compared to trifluoromethyl.
Anticancer Activity
  • Thiadiazole derivatives (): Compound 7d exhibited potent cytotoxicity (IC₅₀ = 1.8 µM in Caco-2 cells), attributed to electron-withdrawing fluoro and methoxy groups enhancing membrane permeability .
  • Implications for target compound : The methoxy group may similarly improve bioavailability, but activity depends on the heterocyclic core’s interaction with cellular targets.

Key Research Findings and Limitations

Activity-Structure Relationships :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce target binding affinity compared to electron-withdrawing groups (e.g., nitro, fluoro) .
  • Thiazolo[5,4-b]pyridine cores show preferential kinase inhibition, while thiadiazoles excel in cytotoxicity .

Limitations in Current Data: No direct enzymatic or cellular data for the target compound; inferences rely on structural analogs. Incomplete activity tables (e.g., ) limit quantitative comparisons .

Biological Activity

2-Methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The thiazolo[5,4-b]pyridine moiety contributes significantly to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H16N2OC_{15}H_{16}N_2O. The structure features a methoxy group, a thiazolo[5,4-b]pyridine core, and an acetamide functional group.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight244.30 g/mol
CAS Number2309613-86-1

Anticancer Activity

Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo[5,4-b]pyridine can induce apoptosis in various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) through mechanisms involving caspase activation and DNA synthesis inhibition .

Case Study:
A recent study evaluated the anticancer activity of several thiazole derivatives against A549 and C6 tumor cell lines. The results demonstrated that specific derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival . This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

  • Methoxy Group: The presence of the methoxy group enhances solubility and may improve interaction with biological targets.
  • Thiazole Ring: The thiazole moiety is essential for cytotoxic activity, as it plays a role in binding to specific targets involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

Comparative studies with other thiazolo[5,4-b]pyridine derivatives reveal that variations in substituents on the phenyl ring significantly affect their biological activities. For instance:

CompoundIC50 (µM)Activity Type
2-Methoxy-N-(2-methyl...<10Anticancer
2-Ethoxy-N-(2-methyl...23.30 ± 0.35Antitumor
5-Chlorothiophene...>1000Non-cytotoxic

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